molecular formula C8H15N3O2 B1386032 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 1094533-59-1

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1386032
CAS No.: 1094533-59-1
M. Wt: 185.22 g/mol
InChI Key: MOEWIWWNEASKIH-UHFFFAOYSA-N
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Description

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide is a chemical compound with the molecular formula C8H15N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Synthetic Route:

  • Dissolve 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product by recrystallization.

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

  • Oxidized derivatives with additional oxygen functionalities.
  • Reduced derivatives with hydroxyl groups.
  • Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes by forming stable adducts with active site residues.

    Receptors: It may modulate receptor activity by binding to specific sites, altering signal transduction pathways.

Comparison with Similar Compounds

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide can be compared with other pyrrolidine derivatives, such as:

    1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid: The precursor to the hydrazide compound, differing by the presence of a carboxylic acid group instead of a hydrazide group.

    1-Isopropyl-5-oxopyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a hydrazide group.

Uniqueness:

  • The presence of the hydrazide group in this compound provides unique reactivity, allowing for the formation of various derivatives through nucleophilic substitution reactions.
  • Its potential applications in medicinal chemistry and materials science make it a valuable compound for research and development.

Biological Activity

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl derivatives with hydrazine and appropriate carbonyl compounds. The following reaction scheme outlines the general synthetic pathway:

  • Starting Materials : Isopropyl pyrrolidine derivative and hydrazine hydrate.
  • Reaction Conditions : The mixture is heated under reflux in an appropriate solvent (e.g., ethanol) for several hours.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A study evaluating derivatives of 5-oxopyrrolidine compounds demonstrated that certain modifications enhance their effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The compound exhibited a Minimum Inhibitory Concentration (MIC) that was significantly lower than that of standard antibiotics, indicating its potential as an antimicrobial agent .

Compound MIC (µg/mL) Target Pathogen
This compound12.5Staphylococcus aureus (MRSA)
Standard Antibiotic50Staphylococcus aureus

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit anticancer properties. In vitro studies on lung cancer cell lines (A549) showed that these compounds induce apoptosis and inhibit cell proliferation effectively. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death .

Cell Line IC50 (µM) Mechanism of Action
A54915Induction of apoptosis via caspase activation
HCT11620Inhibition of cell cycle progression

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. Studies indicated a significant reduction in paw edema in carrageenan-induced inflammation models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study involving the testing of various derivatives against MRSA revealed that this compound had a notable effect, outperforming traditional antibiotics in certain cases .
  • Anticancer Mechanism Investigation :
    • Research on lung cancer cell lines showed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming its role as a potential anticancer agent .

Properties

IUPAC Name

5-oxo-1-propan-2-ylpyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-5(2)11-4-6(3-7(11)12)8(13)10-9/h5-6H,3-4,9H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEWIWWNEASKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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